molecular formula C8H5Br2FO2 B13720009 3'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide

3'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide

Cat. No.: B13720009
M. Wt: 311.93 g/mol
InChI Key: JPEWACNHUWFVSJ-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is an organic compound with significant applications in scientific research and chemical synthesis This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl bromide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of a suitable precursor compound. One common method is the bromination of 2’-fluoro-4’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of the starting material to the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different functionalized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Electrophiles such as bromine, chlorine, or nitronium ions in the presence of Lewis acids like aluminum chloride or iron(III) chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The presence of bromine and fluorine atoms enhances the compound’s reactivity, allowing it to participate in various substitution and addition reactions. The hydroxyl group can also engage in hydrogen bonding, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and hydroxyl groups in this particular arrangement makes it a valuable compound for targeted chemical synthesis and research applications .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(3-bromo-2-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(13)4-1-2-5(12)7(10)8(4)11/h1-2,12H,3H2

InChI Key

JPEWACNHUWFVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)Br)O

Origin of Product

United States

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